molecular formula C15H16N2O3 B3869667 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B3869667
M. Wt: 272.30 g/mol
InChI Key: DEUMTQRFTKCOQI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two methoxyphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 4-methoxyaniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired urea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-phenylurea
  • 1-(4-Methoxyphenyl)-3-phenylurea
  • 1-(2,4-Dimethoxyphenyl)-3-phenylurea

Uniqueness

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of two methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-9-7-11(8-10-12)16-15(18)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUMTQRFTKCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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